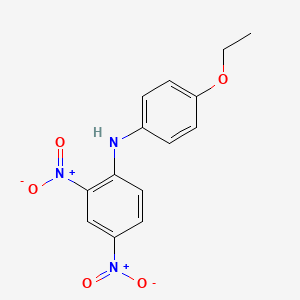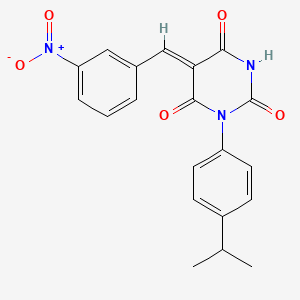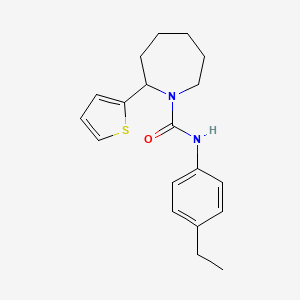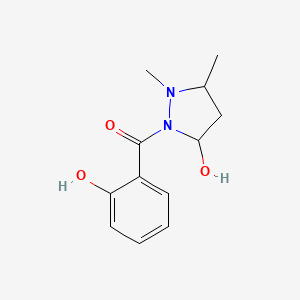![molecular formula C17H20O3 B5127854 4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B5127854.png)
4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene, also known as Bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. It works by blocking the action of certain natural chemicals in the body, such as adrenaline, thereby reducing the heart rate and blood pressure. Bisoprolol is a white crystalline powder that is soluble in water and ethanol.
Wirkmechanismus
4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene works by blocking the beta-1 receptors in the heart, which reduces the heart rate and the force of contraction. This results in a decrease in the amount of oxygen the heart needs and an improvement in the heart's ability to pump blood.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It reduces the production of renin, a hormone that regulates blood pressure, and lowers the levels of adrenaline and noradrenaline, which are responsible for the "fight or flight" response. This compound also improves the function of the endothelium, the inner lining of blood vessels, which helps to reduce inflammation and improve blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene has several advantages for use in laboratory experiments. It is a well-studied medication with a known mechanism of action, making it a valuable tool for investigating cardiovascular diseases. This compound is also readily available and relatively inexpensive, making it accessible for use in a wide range of experiments.
However, there are also limitations to the use of this compound in laboratory experiments. Its effects on the body are complex and can vary depending on the dose and the individual's physiology. This compound can also interact with other medications and substances, which can complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene. One area of interest is the use of this compound in combination with other medications to improve outcomes in patients with heart failure. Another area of research is the use of this compound in the treatment of other cardiovascular diseases, such as atrial fibrillation and coronary artery disease. Additionally, there is interest in investigating the potential use of this compound in the prevention of cardiovascular disease in high-risk populations.
Synthesemethoden
4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene can be synthesized through a multistep process that involves the condensation of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with 1,2-dimethylbenzene using a Friedel-Crafts reaction to produce this compound.
Wissenschaftliche Forschungsanwendungen
4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene has been extensively studied for its effectiveness in treating cardiovascular diseases. It has been shown to reduce the risk of mortality and hospitalization in patients with heart failure, as well as lower blood pressure in patients with hypertension. This compound has also been studied in combination with other medications to improve outcomes in patients with heart failure.
Eigenschaften
IUPAC Name |
4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-13-8-9-15(12-14(13)2)19-10-11-20-17-7-5-4-6-16(17)18-3/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNDVFWGMNXSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-[(8-quinolinyloxy)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5127775.png)
![1-(2-fluoro-5-nitrobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5127781.png)

![5-bromobicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B5127786.png)
![4-methoxy-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B5127798.png)
![ethyl [2,2,2-trifluoro-1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5127802.png)


![2,4-dichloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5127821.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5127829.png)


![N-[2-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B5127863.png)